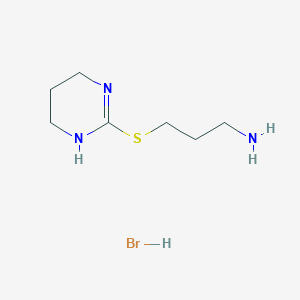

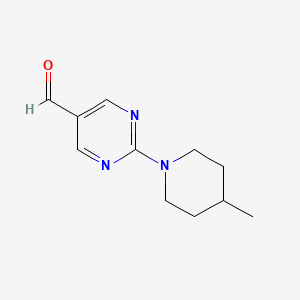

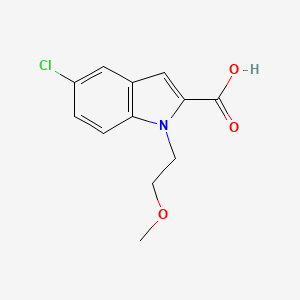

![molecular formula C9H10N2O2 B1310400 N-{4-[(hydroxyimino)methyl]phenyl}acetamide CAS No. 5351-33-7](/img/structure/B1310400.png)

N-{4-[(hydroxyimino)methyl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{4-[(hydroxyimino)methyl]phenyl}acetamide is a compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group attached to a phenyl ring, which can be further modified with various substituents. The specific structure of N-{4-[(hydroxyimino)methyl]phenyl}acetamide includes a hydroxyimino functional group, which is known to impart certain chemical properties such as the ability to form hydrogen bonds and participate in various chemical reactions .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step procedures. For instance, the preparation of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was achieved through a two-step process starting from diselanediyldianiline, followed by acetylation with acetic anhydride . Similarly, N-(4-hydroxyphenyl)acetamide, a compound closely related to the target molecule, can be synthesized via the reductive carbonylation of nitrobenzene using a Pd(II)-complex catalyst in acetic acid . These methods highlight the versatility of acetamide derivatives in terms of synthetic accessibility.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques such as single-crystal X-ray diffraction. For example, the structure of a silylated derivative of N-(2-hydroxyphenyl)acetamide was confirmed by X-ray analysis . The crystal structure of these compounds can be stabilized by various noncovalent interactions, including hydrogen bonds and π-π interactions . Density functional theory (DFT) calculations are also employed to determine the stability and chemical reactivity of these compounds .

Chemical Reactions Analysis

Acetamide derivatives can participate in a variety of chemical reactions. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide can undergo hydrolysis to form silanols or react with alcohols to transform into different silanes . The presence of the hydroxyimino group in N-{4-[(hydroxyimino)methyl]phenyl}acetamide suggests that it could also engage in similar reactions, such as condensation or addition reactions, due to the reactivity of the hydroxyimino moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect the compound's electron distribution, as seen in the case of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, which exhibit considerable antioxidant activity . The crystal packing and stability of these compounds are often determined by a combination of dispersive forces and hydrogen bonding, as indicated by Hirshfeld surface analysis and 3D energy framework approaches .

Applications De Recherche Scientifique

Synthesis and Antioxidant Properties

A study focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. These compounds, prepared through condensation reactions, exhibited considerable antioxidant activity, comparable to standards, in both ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays. Notably, compounds with halogens attached at specific positions on the phenyl ring showed remarkable activity, suggesting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).

Chemical Synthesis and Characterization

Another research effort led to the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through a series of chemical reactions involving N-methylaniline and chloracetyl chloride. The study detailed the synthesis process and characterized the compounds using infrared (IR) and mass spectrometry (MS), highlighting the potential of these methods in producing and analyzing N-phenyl acetamide derivatives (Zhong-cheng & Wan-yin, 2002).

DNA and Protein Binding Studies

Research on N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives explored their DNA and protein-binding interactions. These compounds demonstrated the ability to interact with calf thymus DNA and bovine serum albumin (BSA) through intercalation and static quenching mechanisms, respectively, suggesting potential applications in biochemistry and pharmacology (Raj, 2020).

Anticancer Activity

A study on 5-methyl-4-phenyl thiazole derivatives, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, investigated their anticancer activity. Among these, certain compounds displayed high selectivity and potent activity against human lung adenocarcinoma cells, with minimal effects on mouse embryoblast cell lines, showcasing their potential as anticancer agents (Evren et al., 2019).

Degradation of Toxic Organophosphates

The oxime 2-(hydroxyimino)-N-phenyl-acetamide demonstrated significant rate enhancements in the dephosphorylation reactions of organophosphates, offering a new approach to the degradation of toxic compounds. This study suggests the potential use of such oximes in environmental and biochemical applications for neutralizing organophosphate pollutants (Manfredi et al., 2016).

Propriétés

IUPAC Name |

N-[4-[(E)-hydroxyiminomethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-7(12)11-9-4-2-8(3-5-9)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGJLXKFWSTIKP-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(hydroxyimino)methyl]phenyl}acetamide | |

CAS RN |

5351-33-7 |

Source

|

| Record name | NSC657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

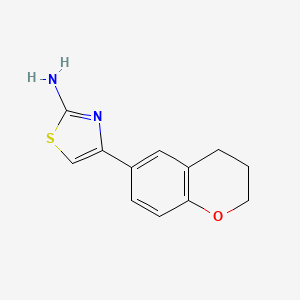

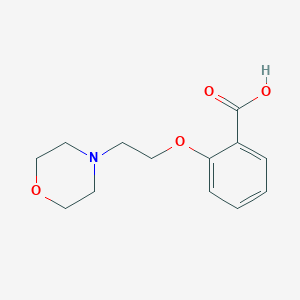

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

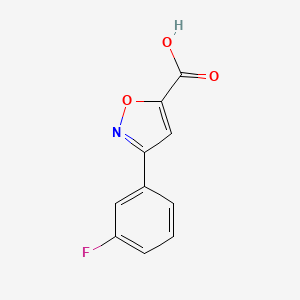

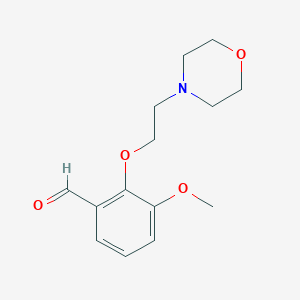

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

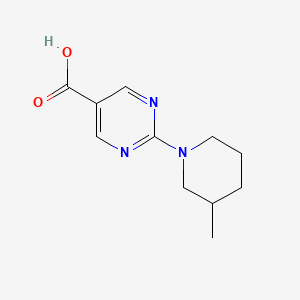

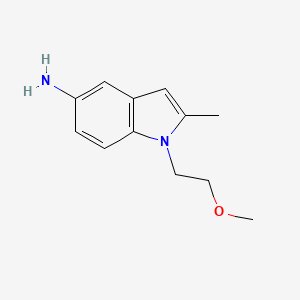

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)

![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)